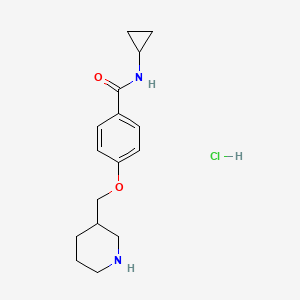

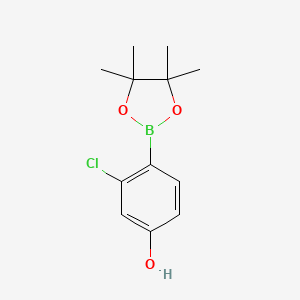

3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Übersicht

Beschreibung

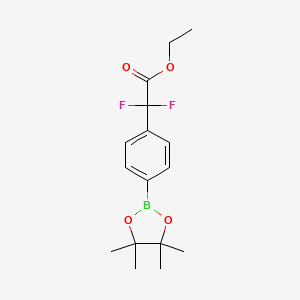

“3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol” is a chemical compound with the molecular formula C12H17BO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .

Molecular Structure Analysis

The molecular structure of this compound includes a phenol group attached to a boron atom, which is part of a dioxaborolane ring. The ring also contains two methyl groups .Physical and Chemical Properties Analysis

This compound has a molecular weight of 253.53 g/mol . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Synthesis and Characterization : The compound has been utilized in the synthesis of various chemicals, characterized by spectroscopy (FT-IR, 1H NMR, 13C NMR, and MS), and confirmed by X-ray diffraction. DFT calculations have been performed for comparative analysis of spectroscopic data, geometrical parameters, and physicochemical properties (Wu et al., 2021).

Crystal Structure and Vibrational Properties Studies : Detailed studies have been conducted on the crystal structure and vibrational properties of related compounds, providing insights into their molecular structure and conformation (Wu et al., 2021).

Quantitative Analysis in Lignins : It has been used as a reagent in quantitative 31P NMR analysis of hydroxyl groups in lignins, offering insights into phenolic hydroxyl environments and their analysis (Granata & Argyropoulos, 1995).

Chemical and Molecular Studies

Boric Acid Ester Intermediates : The compound is a key intermediate in the creation of boric acid ester intermediates, which has applications in chemical synthesis and molecular studies (Huang et al., 2021).

Pd-catalyzed Borylation : It has been used in Pd-catalyzed borylation of aryl bromides, illustrating its role in creating (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, which are important in various chemical syntheses (Takagi & Yamakawa, 2013).

Electron Donors in Organic Synthesis : Its derivatives have been synthesized as key electron donors, used in different synthetic approaches, emphasizing its role in organic chemistry (Bifari & El-Shishtawy, 2021).

Biochemical and Pharmacological Research

In Vitro Cytotoxicity and Cellular Uptake Studies : The compound has been studied for its role in the preparation of boronated phosphonium salts, which are analyzed for in vitro cytotoxicity and cellular uptake, indicating its potential in biochemical research (Morrison et al., 2010).

Nanoparticles for Brightness Emission : It has been used in the synthesis of nanoparticles that show bright fluorescence emission, underlining its utility in materials science and nanoparticle research (Fischer et al., 2013).

Hydrogen Peroxide Monitoring in Brain : Derivatives of the compound have been designed for specific reaction with hydrogen peroxide, allowing for efficient monitoring of H2O2 in the brain, demonstrating its application in neurological research and diagnostics (Luo et al., 2022).

Applications in Sensing Technologies

Hydrogen Peroxide Vapor Detection : The compound's derivatives have been used in the development of organic thin-film fluorescence probes for detecting hydrogen peroxide vapor, indicating its potential in explosive detection and environmental monitoring (Fu et al., 2016).

Pro-Chelator for Hydroxyl Radical Formation Inhibition : A pro-chelating agent derived from the compound has been synthesized for iron sequestration, preventing hydroxyl radical formation, showcasing its application in chemical biology (Charkoudian et al., 2006).

Rhodium- and Ruthenium-Catalyzed Dehydrogenative Borylation : The compound has been employed in dehydrogenative borylation, revealing its role in the stereoselective synthesis of vinylboronates, beneficial for organic synthesis and pharmaceutical research (Murata et al., 2002).

Synthesis of Fluorescence Probes for Hydrogen Peroxide Detection : Boronate ester fluorescence probes derived from the compound have been synthesized for detecting hydrogen peroxide, underlining its importance in chemical sensing and diagnostics (Lampard et al., 2018).

Wirkmechanismus

Target of Action

Compounds with similar structures have been used as reagents for the phosphitylation of alcohols and heteroatomic nucleophiles .

Mode of Action

The compound interacts with its targets through a process known as borylation . In the presence of a palladium catalyst, it can form pinacol benzyl boronate at the benzylic C-H bond of alkylbenzenes . It can also participate in hydroboration of alkyl or aryl alkynes and alkenes .

Biochemical Pathways

It’s known that the compound can participate in various types of coupling reactions, such as buchwald-hartwig, hiyama, sonogashira, suzuki-miyaura, heck, stille, and negishi coupling .

Result of Action

It’s known that the compound can form useful glycosyl donors and ligands when used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles .

Action Environment

It’s known that the compound is a colorless liquid at room temperature and is commonly used in the preparation of pharmaceuticals and chemical intermediates .

Eigenschaften

IUPAC Name |

3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BClO3/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(15)7-10(9)14/h5-7,15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRXANKNFVXVMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,9-Dioxaspiro[5.5]undecan-4-one](/img/structure/B1426638.png)